3-(5-Methylindolin-1-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-methyl-2,3-dihydroindol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-4-12-11(9-10)5-8-14(12)7-2-6-13/h3-4,9H,2,5-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENHXRBDOPZRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 5 Methylindolin 1 Yl Propan 1 Amine and Its Core Chemical Derivatives
Strategic Retrosynthetic Disconnections of 3-(5-Methylindolin-1-yl)propan-1-amine
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the key disconnections focus on the formation of the C-N bonds.
The primary retrosynthetic disconnection of the target molecule involves breaking the C1-N bond of the indoline (B122111) ring and the N-propyl bond. This leads to two main synthetic strategies:
Disconnection A (N-Alkylation): This approach involves the disconnection of the bond between the indoline nitrogen and the propylamino side chain. This suggests a synthesis route where a pre-formed 5-methylindoline (B1590916) core is alkylated with a suitable three-carbon synthon carrying a protected or masked amine group. This is a convergent approach that separates the synthesis of the heterocyclic core from the side chain installation.
Disconnection B (Reductive Amination): An alternative disconnection breaks the same C-N bond but envisions its formation via reductive amination. This strategy would involve reacting 5-methylindoline with a three-carbon aldehyde or ketone, followed by reduction of the intermediate iminium ion or enamine. This method is highly efficient for forming C-N bonds.
Further deconstruction of 5-methylindole via the well-established Fischer indole (B1671886) synthesis suggests p-methylphenylhydrazine (p-tolylhydrazine) and a suitable two-carbon aldehyde or ketone equivalent as the primary starting materials. This multi-step approach, starting from simple aromatic precursors, allows for the construction of the substituted indoline framework.
Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, several established synthetic routes can be employed to prepare this compound.
This is a straightforward and widely used method for the synthesis of N-alkylated indolines. The reaction involves the nucleophilic substitution of a halide by the secondary amine of the indoline ring.
A common approach involves the reaction of 5-methylindoline with a 3-halopropanamine derivative, such as 3-chloropropan-1-amine or 3-bromopropan-1-amine, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 5-Methylindoline | 3-Chloropropan-1-amine | K2CO3 | Acetonitrile | This compound |
| 5-Methylindoline | 3-Bromopropan-1-amine | NaHCO3 | DMF | This compound |
An alternative two-step sequence involves an initial Michael addition of 5-methylindoline to acrylonitrile (B1666552), followed by the reduction of the resulting nitrile to the primary amine. This method avoids the direct handling of potentially unstable halopropylamines. The reduction of the nitrile can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Reductive amination offers a highly efficient one-pot method for the synthesis of the target molecule. researchgate.net This reaction involves the condensation of 5-methylindoline with a three-carbon carbonyl compound, such as 3-oxopropanenitrile or acrolein, to form an intermediate iminium ion or enamine, which is then reduced in situ.
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their mildness and selectivity for reducing the iminium ion in the presence of the carbonyl group.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |
| 5-Methylindoline | 3-Hydroxypropanal | NaBH(OAc)3 | Dichloromethane | 3-(5-Methylindolin-1-yl)propan-1-ol* |
| 5-Methylindoline | Acrolein | NaBH3CN | Methanol (B129727) | This compound |
* The resulting alcohol would require further conversion to the amine.
A robust and versatile approach to this compound begins with the synthesis of the 5-methylindoline core from readily available aromatic precursors.
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. jk-sci.comwikipedia.orgmdpi.comtestbook.com In this case, p-tolylhydrazine is reacted with a suitable aldehyde or ketone, such as acetaldehyde or acetone, under acidic conditions to form 5-methylindole. wikipedia.org
Once 5-methylindole is obtained, the next step is the reduction of the pyrrole ring to yield 5-methylindoline. This can be achieved through catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or rhodium on alumina (Rh/Al2O3) under a hydrogen atmosphere. nih.gov The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. nih.gov
Following the synthesis of 5-methylindoline, the aminopropyl side chain can be introduced using the N-alkylation or reductive amination methods described in the preceding sections. This multi-step approach offers flexibility in introducing various substituents on both the aromatic ring and the side chain.
Novel and Emerging Synthetic Approaches for this compound
Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of indoline systems. These methods offer milder reaction conditions, broader substrate scope, and improved efficiency over classical approaches.
Transition-metal catalysis has become an indispensable tool for the formation of carbon-nitrogen bonds, a key step in the synthesis of many heterocyclic compounds, including indolines. Various metals, such as palladium, copper, and rhodium, have been successfully employed to catalyze the intramolecular cyclization of appropriately substituted anilines to form the indoline ring.
Rhodium-catalyzed reactions, for instance, have been utilized for the diastereoselective synthesis of highly substituted indolines. nih.govthieme-connect.com One approach involves the reaction of ortho-vinylanilines with iminocarbenes generated from N-sulfonyl-1,2,3-triazoles, leading to indolines with two contiguous tetrasubstituted carbon centers. nih.govthieme-connect.com This method is characterized by its excellent cis-diastereoselectivity. nih.gov Rhodium catalysts have also been employed in the C(sp2)–H alkoxycarbonylation and acylation of indolines, providing a direct route to C7-functionalized derivatives. nih.gov
Copper-catalyzed methodologies have also gained prominence due to the lower cost and toxicity of copper salts compared to other transition metals. researchgate.net Copper-catalyzed intramolecular C-N cross-coupling reactions are effective for the synthesis of indole-2-carboxylic esters, which can be precursors to functionalized indolines. acs.org Furthermore, copper catalysis has been applied to the alkylarylation of unactivated alkenes, enabling the synthesis of 3-alkyl indolines from N-allyl anilines and alkanes. nih.gov Direct N-alkylation of indoles and indolines using copper catalysts has also been reported, offering a straightforward method for introducing substituents on the nitrogen atom. researchgate.netresearchgate.net
Table 1: Comparison of Transition-Metal Catalysts in Indoline Synthesis
| Catalyst System | Key Reaction Type | Advantages |
| Rhodium(III) | Oxidative coupling of acetanilides and internal alkynes | Good yields and regioselectivity for highly functionalized indoles. acs.org |
| Rhodium(II) | Carbenylative amination of ortho-vinylanilines | Highly diastereoselective synthesis of tetrasubstituted indolines. nih.govthieme-connect.com |
| Copper(I)/Copper(II) | Intramolecular C-N cross-coupling, Alkylarylation, N-alkylation | Lower cost, good for direct functionalization of the indoline core. researchgate.netacs.orgnih.gov |
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. nih.gov This approach utilizes light energy to drive chemical reactions under mild conditions, often at room temperature. nih.gov In the context of indoline synthesis, photoredox catalysis has been successfully applied to generate radical intermediates that can undergo cyclization to form the indoline ring.
A notable example is the use of nickel/photoredox dual catalysis for the synthesis of 3-substituted indolines from iodoacetanilides and alkenes. nih.govorganic-chemistry.orgacs.org This method exhibits high regioselectivity and leverages the multiple oxidation states of nickel to facilitate the challenging Csp3–N bond formation. nih.govorganic-chemistry.org The photoredox catalyst acts as a controlled single-electron transfer agent, enabling the catalytic cycle to proceed efficiently. organic-chemistry.org
Ruthenium-based photocatalysts have also been employed in the visible-light-mediated synthesis of N-arylindoles through an oxidative C-N bond formation/aromatization cascade. nih.gov While this method directly yields indoles, the underlying principles of photocatalytic C-N bond formation are relevant to the synthesis of the indoline core. Furthermore, photoredox gold catalysis has been used to initiate free-radical cyclizations onto indoles, demonstrating the versatility of this approach for functionalizing the indole nucleus. nih.gov The use of organic dyes like Rose Bengal as photocatalysts offers a metal-free alternative for certain transformations, such as C-3 sulfenylation of indoles. scispace.comacs.org
Continuous flow chemistry, often utilizing microreactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govmtak.hubeilstein-journals.org These features make it an attractive technology for the industrial production of fine chemicals and active pharmaceutical ingredients. mtak.huscispace.com
The synthesis of heterocyclic compounds, including indolines, has been successfully translated to continuous flow systems. nih.govmtak.hunih.gov For example, the interrupted Fischer indolization has been performed in a microfluidic reactor to produce fused indoline ring systems. nih.govnih.gov This approach allows for rapid reaction optimization and can be integrated into multi-step continuous syntheses. nih.gov Flow chemistry has also been employed for the safe and efficient on-demand synthesis of propargylic amines, which are valuable building blocks for various nitrogen-containing heterocycles. nih.gov The N-alkylation of indoles has also been intensified using flow chemistry, overcoming limitations of batch processes such as the need for large excesses of hazardous reagents and long reaction times. mdpi.com The development of telescoped flow processes, where multiple reaction steps are performed sequentially without isolation of intermediates, further enhances the efficiency and sustainability of chemical synthesis. nih.govuc.pt
Optimization and Process Intensification Strategies for this compound Synthesis
While specific literature on the optimization and process intensification for the synthesis of this compound is not extensively detailed, general principles of chemical process development can be applied. Optimization would typically involve a systematic study of reaction parameters such as temperature, pressure, catalyst loading, solvent, and reactant concentrations to maximize yield and minimize impurities. Design of Experiments (DoE) is a powerful statistical tool that can be employed for this purpose.
Process intensification strategies aim to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of this compound synthesis, this could involve:
Transitioning from batch to continuous flow processing: As discussed, this can lead to significant improvements in safety, efficiency, and scalability. beilstein-journals.org
Using heterogeneous catalysts: This simplifies catalyst recovery and product purification, contributing to a greener process. escholarship.org
Telescoping reaction steps: Combining multiple synthetic steps into a single, continuous operation without isolating intermediates reduces waste, solvent usage, and processing time. uc.pt
In-line purification and analysis: Integrating purification and analytical techniques directly into the flow process allows for real-time monitoring and control, leading to higher product quality and consistency. beilstein-journals.org
Enantioselective Synthesis of Chiral Analogues of this compound (If Applicable)
The development of enantioselective methods for the synthesis of chiral indolines is of great importance, as the biological activity of many compounds is dependent on their stereochemistry. researchgate.net Chiral analogues of this compound, if they possess a stereocenter, would require asymmetric synthesis to obtain single enantiomers.
Several strategies for the asymmetric synthesis of indolines have been reported:
Organocatalysis: Chiral organocatalysts, such as primary amines derived from cinchona alkaloids, have been used to catalyze intramolecular Michael additions to afford cis-2,3-disubstituted indolines with high enantioselectivities. rsc.org
Transition-Metal Catalysis with Chiral Ligands: The use of chiral ligands in combination with transition metals is a common approach. For example, copper-catalyzed enantioselective alkene hydroamination/cyclization of N-sulfonyl-2-allylanilines has been developed for the synthesis of chiral 2-methylindolines. nih.gov Palladium-catalyzed intramolecular decarboxylative asymmetric amination of vinyl benzoxazepinones provides access to chiral 2-vinyl-2-aryl/alkyl indoline frameworks. acs.org
Chiral Brønsted Acid Catalysis: Chiral Brønsted acids have been shown to catalyze the enantioselective reduction of 3H-indoles to produce optically active indolines. organic-chemistry.org
Kinetic Resolution: The kinetic resolution of racemic indolines using chiral reagents or catalysts can provide access to enantiomerically enriched material. whiterose.ac.uk
Table 2: Selected Enantioselective Methods for Indoline Synthesis
| Method | Catalyst/Reagent | Key Transformation | Enantioselectivity (ee) |
| Organocatalytic Intramolecular Michael Addition | Cinchona alkaloid-derived primary amine | Cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones | Up to 99% ee. rsc.org |
| Copper-Catalyzed Hydroamination | Cu(R,R)-Ph-box2 | Cyclization of N-sulfonyl-2-allylanilines | Up to 90% ee. nih.gov |
| Brønsted Acid Catalyzed Reduction | Chiral Brønsted acid | Hydrogenation of 3H-indoles | Up to 97% ee. organic-chemistry.org |
| Palladium-Catalyzed Asymmetric Amination | Pd(acac)2 with chiral ligand | Intramolecular decarboxylative amination of vinyl benzoxazepinones | Up to 97% ee. acs.org |
Impurity Profiling and Control Methodologies in the Academic Synthesis of this compound
Impurity profiling is a critical aspect of chemical synthesis, particularly in the context of pharmaceutical development. It involves the identification, quantification, and characterization of impurities in a drug substance. In the academic synthesis of this compound, potential impurities could arise from several sources:
Starting materials and reagents: Unreacted starting materials and impurities present in them.
Side reactions: Formation of by-products due to competing reaction pathways. For example, in N-alkylation reactions of indolines, C-alkylation can be a competing side reaction. organic-chemistry.org
Degradation products: Decomposition of the desired product under the reaction or workup conditions.
Control of impurities requires a thorough understanding of the reaction mechanism and the stability of the product. Methodologies for impurity control include:
Optimization of reaction conditions: As discussed in section 2.4, careful control of temperature, stoichiometry, and reaction time can minimize the formation of by-products.
Purification techniques: Chromatography (e.g., column chromatography, HPLC) is commonly used to remove impurities. Crystallization can also be an effective purification method.
Use of high-purity starting materials: Ensuring the quality of the starting materials is essential to prevent the introduction of impurities at the beginning of the synthesis.
Chemical Reactivity and Derivatization Strategies of 3 5 Methylindolin 1 Yl Propan 1 Amine
Reactivity of the Primary Amine Functionality of 3-(5-Methylindolin-1-yl)propan-1-amine
The terminal primary amine group (-NH2) of the propyl chain is the more nucleophilic and sterically accessible of the two nitrogen atoms. Its reactivity is characteristic of a typical primary aliphatic amine, readily participating in a variety of bond-forming reactions.
The primary amine of this compound reacts readily with acylating and sulfonylating agents. byjus.com This nucleophilic acyl substitution is a fundamental transformation for producing amides and sulfonamides, respectively.
Acylation: The reaction with acid chlorides or anhydrides proceeds rapidly, often at room temperature, to form stable N-substituted amides. libretexts.orgchemistrystudent.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium toward the product. byjus.comchemguide.co.uk The mechanism involves the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. libretexts.org This is followed by the elimination of a leaving group (e.g., chloride), a process often described as a nucleophilic addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com
Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding sulfonamides. This reaction is a common strategy for protecting the amine group or for introducing specific functionalities into the molecule.
Table 1: Representative Acylation and Sulfonylation Reactions This table presents hypothetical but chemically plausible reactions based on established principles of amine reactivity.
| Reagent | Product Type | General Conditions |
|---|---|---|
| Acetyl chloride | N-(3-(5-methylindolin-1-yl)propyl)acetamide | Inert solvent (DCM, THF), Base (e.g., Pyridine), 0°C to RT |
| Benzoyl chloride | N-(3-(5-methylindolin-1-yl)propyl)benzamide | Inert solvent (DCM, THF), Base (e.g., Pyridine), 0°C to RT |
| Acetic anhydride (B1165640) | N-(3-(5-methylindolin-1-yl)propyl)acetamide | Inert solvent, Base (optional), RT to elevated temp. |
The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reaction is typically catalyzed by mild acid (pH 4-5) and involves the elimination of a water molecule. lumenlearning.comchemistrysteps.com The process is reversible, and the equilibrium can be driven towards the imine product by removing water from the reaction mixture, for instance, by azeotropic distillation. peerj.com
The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. chemistrysteps.comyoutube.com Subsequent protonation of the hydroxyl group by the acid catalyst turns it into a good leaving group (water), which is then eliminated to form an iminium ion. youtube.com Deprotonation of the nitrogen yields the neutral imine. chemistrysteps.comyoutube.com These imine intermediates are valuable in their own right or can be further transformed, for example, through reduction (reductive amination) to form secondary amines. A related reaction involves the reductive amination of 5-nitroindoline (B147364) derivatives with aldehydes, where an imine is formed in situ and then reduced to an amine. nih.gov
Table 2: Imine Formation with Various Carbonyl Compounds This table presents hypothetical but chemically plausible reactions based on established principles of amine reactivity.
| Carbonyl Compound | Product Type | General Conditions |
|---|---|---|
| Benzaldehyde | (E/Z)-N-benzylidene-3-(5-methylindolin-1-yl)propan-1-amine | Solvent (e.g., Toluene, Ethanol), Acid catalyst (e.g., p-TsOH), Heat with water removal |
| Acetone | (E/Z)-N-(propan-2-ylidene)-3-(5-methylindolin-1-yl)propan-1-amine | Solvent (e.g., Methanol), Mild acid, Room Temperature |
Urea (B33335) Formation: The primary amine can react with isocyanates to form N,N'-disubstituted ureas. wikipedia.org This reaction is typically rapid and does not require a catalyst, proceeding via the nucleophilic attack of the amine on the central carbon of the isocyanate group. commonorganicchemistry.com Alternatively, ureas can be synthesized by reacting the amine with reagents like phosgene (B1210022) or its safer solid equivalent, triphosgene, though this requires careful control to avoid side reactions. wikipedia.org Another method involves the reaction of the amine with carbamates or directly with urea itself at elevated temperatures, which generates an isocyanate intermediate in situ. commonorganicchemistry.comnih.gov
Thiourea (B124793) Formation: Analogous to urea formation, thioureas are synthesized by reacting the primary amine with isothiocyanates. Research on related indoline (B122111) structures has demonstrated the conversion of an amine to an isothiocyanate by reacting it with carbon disulfide (CS2) followed by ethyl chloroformate. nih.gov This isothiocyanate intermediate can then be reacted with another amine to yield a thiourea derivative. nih.gov
Reactivity of the Indoline Nitrogen Atom in this compound
The nitrogen atom of the indoline ring is a secondary amine and is part of a fused heterocyclic system. While its lone pair is not delocalized into the benzene (B151609) ring to the same extent as in indole (B1671886), its reactivity is influenced by the aromatic system. It can act as a nucleophile in substitution reactions.
The indoline nitrogen can be targeted by electrophiles, particularly after deprotonation with a strong base or when using highly reactive electrophiles.
N-Alkylation: Direct alkylation with alkyl halides can occur, but may lead to over-alkylation, forming a quaternary ammonium (B1175870) salt. libretexts.org A more controlled method is reductive amination, where the indoline nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent. This method has been successfully used for the N-1 alkylation of 5-nitroindoline. nih.gov
N-Acylation: The indoline nitrogen can be acylated using strong acylating agents like acid chlorides or anhydrides. nih.gov This reaction is generally less facile than the acylation of the primary amine due to the secondary nature and potential steric hindrance of the indoline nitrogen. Selective acylation of the indoline nitrogen would typically require prior protection of the more reactive primary amine. For example, 5-nitroindoline has been successfully acylated at the N-1 position with various acyl chlorides. nih.gov
The presence of two nitrogen atoms separated by a three-carbon linker creates the potential for intramolecular cyclization reactions to form novel heterocyclic systems. Such reactions typically involve reacting the molecule with a bifunctional electrophile that can engage both nucleophilic nitrogen centers.
For example, reacting this compound with a reagent containing two electrophilic sites, such as phosgene, thiophosgene, or a 1,3-dicarbonyl compound, could lead to the formation of a new six- or seven-membered ring incorporating both nitrogen atoms. The synthesis of cyclic sulfamides from related 1,3-diamine precursors highlights the potential for such intramolecular C-H amination or cyclization strategies. nih.gov The formation of cyclic ureas from 1,3-diamines is another plausible transformation. These complex cyclizations are powerful tools for building polycyclic scaffolds relevant to medicinal chemistry. nih.govrsc.org
Functionalization of the 5-Methyl Group and the Indoline Aromatic Ring System
The indoline scaffold, which can be viewed as a cyclized N-alkylaniline derivative, possesses a highly activated aromatic ring. The presence of both the electron-donating nitrogen atom and the 5-methyl group significantly influences its reactivity, particularly in electrophilic substitution reactions. Concurrently, the 5-methyl group provides a handle for radical-mediated functionalization at the benzylic position.
In the case of 5-methylindoline (B1590916), the directing effects of two activating groups—the N-alkyl group and the 5-methyl group—must be considered. The N-alkyl group is a powerful ortho, para-director, activating the C4 and C7 positions. The 5-methyl group is a weaker ortho, para-director, activating the C4 and C6 positions. The combined influence strongly activates the C4 and C6 positions for electrophilic attack, with C7 being sterically hindered. Kinetic studies on related 5-substituted indoles confirm that electrophilic attack is the rate-limiting step and is highly sensitive to the nature of the substituent on the ring. rsc.orgrsc.org
Common electrophilic aromatic substitution reactions applicable to this scaffold include halogenation, nitration, and sulfonation.
Halogenation : The introduction of halogen atoms onto the indoline ring can be achieved using various reagents. For instance, N-Bromosuccinimide (NBS) is an effective reagent for the para-selective bromination of indoline derivatives. researchgate.net For 5-methylindoline, this would likely lead to substitution at the C4 or C6 positions. researchgate.netquimicaorganica.org
Nitration : Nitration can be performed using reagents like nitric acid in acetic anhydride or a mixture of nitric and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. quimicaorganica.orgmasterorganicchemistry.com Given the directing effects, nitration is expected to occur at the positions most activated by both the nitrogen and methyl groups.
Sulfonation : Aromatic sulfonation can be accomplished with fuming sulfuric acid (H₂SO₄/SO₃), which introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. quimicaorganica.orgmasterorganicchemistry.com
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Typical Reagents | Active Electrophile | Predicted Major Product(s) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ or N-Bromosuccinimide (NBS) | Br⁺ | 4-Bromo- and/or 6-Bromo-3-(5-methylindolin-1-yl)propan-1-amine |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-(5-Methyl-4-nitroindolin-1-yl)propan-1-amine and/or 3-(5-Methyl-6-nitroindolin-1-yl)propan-1-amine |
| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ or SO₃ | 1-(3-Aminopropyl)-5-methylindoline-4-sulfonic acid and/or 1-(3-Aminopropyl)-5-methylindoline-6-sulfonic acid |
The C-H bonds of the 5-methyl group are benzylic and thus are weaker than typical alkyl C-H bonds. This makes them susceptible to radical-mediated functionalization. rsc.org The stability of the intermediate benzyl (B1604629) radical, which is delocalized across the aromatic ring, is a key thermodynamic driving force for these reactions. numberanalytics.com
Modern synthetic methods, particularly those employing photoredox catalysis, enable the selective functionalization of such benzylic positions. rsc.orgrsc.org These reactions typically proceed through a hydrogen atom transfer (HAT) mechanism, where a photogenerated radical abstracts a hydrogen from the methyl group to form the stabilized benzyl radical. rsc.orgresearchgate.net This radical intermediate can then undergo various transformations. numberanalytics.com One common pathway involves a single-electron transfer (SET) oxidation to form a benzylic carbocation, which is subsequently trapped by a nucleophile (a process known as oxidative radical-polar crossover). rsc.org This allows for the introduction of a wide range of functional groups, including hydroxyls, amines, and esters. rsc.orgwisc.edu
Table 2: Potential Radical Functionalization Reactions of the 5-Methyl Group
| Transformation | Potential Reagents/Catalyst System | Resulting Functional Group |
|---|---|---|
| Hydroxylation/Mesyloxylation | Photoredox catalyst, Methanesulfonic anhydride, N-oxide | -CH₂OH (after hydrolysis) rsc.org |
| Chlorination | Iron(III) chloride complex, light nih.gov | -CH₂Cl |
| Amination | Photoredox catalyst, N-centered radical precursor | -CH₂NR₂ |
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for rapidly generating molecular complexity. mdpi.com The primary amine of the N-propylamine side chain in this compound makes it an ideal substrate for several well-known MCRs, most notably the Ugi four-component reaction (U-4CR). mdpi.com
The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide derivative. wikipedia.orgorganic-chemistry.org This reaction is highly convergent and atom-economical, with the only byproduct being a molecule of water. wikipedia.org By employing this compound as the amine component, a diverse library of complex molecules featuring the 5-methylindoline scaffold can be synthesized. organic-chemistry.org An "interrupted" Ugi reaction, where the electron-rich indoline ring acts as an internal nucleophile to intercept a reaction intermediate, could also lead to novel polycyclic structures. nih.gov
Table 3: Exemplar Ugi Reaction Incorporating the Target Compound
| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Product Structure |
|---|---|---|---|---|
| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | α-Acylaminoamide derivative containing the 5-methylindoline moiety |
Mechanistic Studies of Key Derivatization Reactions of this compound
Mechanism of Electrophilic Aromatic Substitution : The SEAr mechanism for the nitration of the 5-methylindoline ring begins with the generation of the electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acids. masterorganicchemistry.com The π-system of the electron-rich aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (arenium ion). wikipedia.orgmasterorganicchemistry.com The positive charge in this intermediate is delocalized over the ring and is stabilized by the electron-donating nitrogen and methyl groups. This initial attack is the slow, rate-determining step. masterorganicchemistry.com In a subsequent fast step, a weak base, such as water or HSO₄⁻, abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com
Mechanism of Radical Benzylic Functionalization : A plausible mechanism for the photoredox-catalyzed functionalization of the 5-methyl group starts with the excitation of a photocatalyst by light. rsc.orgrsc.org The excited photocatalyst can then facilitate the generation of a reactive radical species. youtube.com This radical initiates a propagation sequence by abstracting a hydrogen atom from the benzylic methyl group (Hydrogen Atom Transfer, HAT), forming a resonance-stabilized benzyl radical. rsc.orgrsc.org In an oxidative radical-polar crossover (ORPC) pathway, this benzyl radical is then oxidized by the photocatalyst or another oxidant in the system to a benzylic carbocation. rsc.org This electrophilic intermediate is rapidly trapped by a nucleophile present in the reaction mixture (e.g., a mesylate anion or water) to afford the functionalized product. rsc.org
Mechanism of the Ugi Reaction : The Ugi reaction mechanism is initiated by the condensation of the amine (this compound) and the aldehyde component to form an imine, with the loss of water. wikipedia.orgacs.org The carboxylic acid then protonates the imine, generating a highly electrophilic iminium ion. wikipedia.org This is followed by the nucleophilic addition of the isocyanide carbon to the iminium ion, which forms a nitrilium ion intermediate. acs.org This intermediate is then trapped by the carboxylate anion in a second nucleophilic addition step. wikipedia.org The final, irreversible step of the sequence is a Mumm rearrangement, where the acyl group migrates from the oxygen atom to the nitrogen atom, yielding the thermodynamically stable α-acylaminoamide product. wikipedia.orgacs.org
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 5 Methylindolin 1 Yl Propan 1 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-(5-Methylindolin-1-yl)propan-1-amine, a suite of NMR experiments would provide a complete picture of its covalent framework and spatial arrangement.
A standard analysis would begin with one-dimensional (1D) ¹H and ¹³C NMR spectra. The expected proton signals would correspond to the aromatic protons on the indoline (B122111) ring, the methyl group protons, and the protons of the N-propylamine side chain. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 4 | ~ 6.8 | ~ 125.0 |
| 6 | ~ 6.6 | ~ 127.5 |
| 7 | ~ 6.5 | ~ 108.0 |
| 2, 3 | ~ 2.9, 3.2 | ~ 29.0, 54.0 |
| 5-Methyl | ~ 2.2 | ~ 21.0 |
| 1' | ~ 3.1 | ~ 48.0 |
| 2' | ~ 1.7 | ~ 30.0 |
| 3' | ~ 2.8 | ~ 40.0 |
Note: These are predicted values and can vary based on solvent and other experimental conditions.
To understand the three-dimensional conformation, two-dimensional (2D) Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information about the molecule's spatial arrangement. nih.goviastate.edu For small molecules like this compound, NOESY is generally the preferred method. nih.gov
A NOESY experiment would be expected to show correlations between the protons of the N-propyl chain and the protons of the indoline ring system. Specifically, cross-peaks between the methylene (B1212753) protons adjacent to the nitrogen (H-1') and the protons on the indoline ring at positions 2 and 7 would confirm the orientation of the side chain relative to the heterocyclic ring.
Expected NOESY/ROESY Correlations:
| Proton 1 | Proton 2 | Inferred Proximity |
| H-1' | H-2 | Proximity of propyl chain to indoline C2 |
| H-1' | H-7 | Proximity of propyl chain to indoline C7 |
| H-1' | H-2' | Connectivity within the propyl chain |
| H-2' | H-3' | Connectivity within the propyl chain |
| 5-Methyl | H-4 | Proximity of methyl group to aromatic proton |
| 5-Methyl | H-6 | Proximity of methyl group to aromatic proton |
These correlations help to build a 3D model of the molecule's preferred conformation in solution.
The N-propyl group attached to the indoline nitrogen may exhibit restricted rotation, leading to conformational isomers that can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.netijsra.net By acquiring NMR spectra at various temperatures, it is possible to observe the broadening and coalescence of signals corresponding to atoms that are exchanging between different magnetic environments. beilstein-journals.org
For this compound, hindered rotation around the N1-C1' bond could lead to distinct signals for the protons on the indoline ring that are syn and anti to the propyl chain. By analyzing the line shapes as a function of temperature, the energy barrier (activation energy, ΔG‡) for this rotational process can be calculated, providing insight into the molecule's conformational flexibility. beilstein-journals.orgacs.org Such studies are crucial for understanding how the molecule might interact with biological targets.
X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions of this compound
While NMR provides information about the structure in solution, X-ray diffraction (XRD) reveals the precise atomic arrangement in the solid state. iastate.edulibretexts.org This technique is based on the scattering of X-rays by the electron clouds of atoms in a crystalline lattice. wiley-vch.de A successful single-crystal XRD analysis would provide a definitive 3D structure, including accurate bond lengths, bond angles, and torsional angles.
Furthermore, the crystal structure would elucidate intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the crystal. The primary amine of the propanamine side chain is a hydrogen bond donor, and the indoline nitrogen is a potential acceptor, suggesting that hydrogen bonding networks could be a key feature of the solid-state structure.
Many pharmaceutical compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. researchgate.netijsra.net Different polymorphs can have distinct physical properties, including solubility and stability. researchgate.net Investigating the potential for polymorphism in this compound is critical. This is typically done by crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids by techniques such as powder X-ray diffraction (PXRD). mdpi.commdpi.com
Co-crystallization involves crystallizing the target molecule with a second, benign molecule (a coformer) to form a new crystalline solid with potentially improved properties. ijsra.net Given the presence of hydrogen bond donors and acceptors in this compound, it is a good candidate for co-crystallization studies with various coformers, such as carboxylic acids or other pharmaceutically acceptable compounds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Pathway Characterization
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₂H₁₈N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. youtube.comunt.edu This provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.
For this compound, the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID). The fragmentation pattern would likely be dominated by cleavages of the N-propylamine side chain and fragmentation of the indoline ring system. Alpha-cleavage next to the amine is a common fragmentation pathway for aliphatic amines. youtube.com
Hypothesized MS/MS Fragmentation Data for [C₁₂H₁₈N₂ + H]⁺:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure / Neutral Loss |
| 191.1548 | 174.1283 | Loss of NH₃ (ammonia) |
| 191.1548 | 146.1126 | Cleavage of propyl chain, [M-C₃H₇N+H]⁺ |
| 191.1548 | 132.0970 | [5-Methylindoline+H]⁺ fragment |
| 191.1548 | 86.0969 | [H₂N(CH₂)₃NHCH₂]⁺ fragment from rearrangement |
| 191.1548 | 72.0813 | [H₂N(CH₂)₃]⁺ fragment from cleavage |
| 191.1548 | 58.0656 | [CH₂=N(H)CH₂CH₃]⁺ from α-cleavage |
By analyzing these fragmentation pathways, the connectivity of the molecule can be confirmed, complementing the data obtained from NMR spectroscopy.
Vibrational Spectroscopy (Infrared and Raman) for Analysis of Hydrogen Bonding and Functional Group Vibrations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. These methods provide detailed information about the molecule's functional groups and are particularly sensitive to the effects of intermolecular and intramolecular interactions, such as hydrogen bonding. nih.gov The vibrational spectrum is determined by the molecule's 81 normal modes of vibration. nih.gov
The structure of this compound features several key functional groups whose vibrational frequencies can be predicted and analyzed. These include the primary amine (-NH2) of the propanamine side chain, the tertiary amine of the indoline ring, the aromatic C-H bonds of the benzene (B151609) ring moiety, and the aliphatic C-H bonds of the methyl and propyl groups.
Hydrogen bonding significantly influences the vibrational frequencies of the N-H bonds in the primary amine group. nih.gov In a condensed phase (liquid or solid), the -NH2 group can act as a hydrogen bond donor, while the lone pairs on both the primary and tertiary nitrogen atoms can act as hydrogen bond acceptors. This leads to a broadening and red-shifting (a shift to lower wavenumber) of the N-H stretching vibrations compared to the gas phase. mdpi.com Typically, N-H stretching vibrations are observed in the 3500–3300 cm⁻¹ region. nih.gov The presence of hydrogen bonding can be studied by comparing spectra taken in non-polar solvents with those in polar, hydrogen-bonding solvents. Theoretical modeling using density functional theory (DFT) can also simulate these effects to aid in spectral interpretation. nih.gov
Raman spectroscopy provides complementary information to IR. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Symmetrical vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra. For instance, the symmetric stretching of the aromatic ring would be a prominent feature. The study of low-frequency vibrations in Raman spectra can also provide insights into the intermolecular hydrogen bond dynamics. mdpi.com
A summary of the expected characteristic vibrational frequencies for this compound is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | IR, Raman | Position and shape are sensitive to hydrogen bonding. nih.gov |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | IR | Strong intensity. |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | IR, Raman | Typically sharp bands. nih.gov |
| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 | IR, Raman | Multiple bands are expected. |
| Aliphatic Groups (-CH₃, -CH₂) | C-H Stretch (asymmetric & symmetric) | 2960 - 2850 | IR, Raman | Strong intensity. nih.gov |
| Tertiary Amine (Indoline) | C-N Stretch | 1250 - 1020 | IR | Can be coupled with other vibrations. |
Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment (If Chiral)
Chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are specifically used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. nih.gov Chirality typically arises from the presence of a stereogenic center, such as a carbon atom bonded to four different substituents. wikipedia.org These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, which allows for the determination of a molecule's absolute configuration (the specific three-dimensional arrangement of its atoms). nih.govwikipedia.org
The molecule this compound is achiral . It does not possess any stereogenic centers or other elements of chirality like axial or planar chirality. The structure has a plane of symmetry that passes through the propyl chain and the indoline ring system. Consequently, it does not exist as a pair of enantiomers and will not exhibit any optical activity.
Therefore, chiroptical spectroscopy techniques like ECD and ORD are not applicable for the assignment of absolute configuration to this compound, as there is no absolute configuration to determine.
Advanced Chromatographic Techniques (e.g., SFC, Chiral HPLC) for Enantiomeric/Diastereomeric Purity Assessment
While chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are primary methods for separating enantiomers, their utility is not limited to chiral compounds. waters.com Since this compound is achiral, these techniques are not used for enantiomeric purity assessment. However, advanced chromatographic methods, particularly SFC and reverse-phase HPLC, are invaluable for the routine purity assessment and purification of the compound and its derivatives. researchgate.net
SFC has emerged as a powerful tool for both achiral and chiral separations in the pharmaceutical industry. researchgate.net It utilizes supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. Key advantages of SFC over traditional HPLC include faster analysis times, higher separation efficiency, reduced consumption of organic solvents (making it a "greener" technology), and lower backpressure. selvita.com
For this compound, these techniques would be employed to:
Assess Purity: Quantify the purity of a synthesized batch by separating the main compound from any starting materials, reagents, or byproducts.
Isolate Derivatives: Separate closely related structural analogues or derivatives that may be present in a mixture.
Preparative Purification: Scale up the separation to purify larger quantities of the compound for further use.
The basic nature of the two amine centers in the molecule allows for excellent peak shape and retention control on various stationary phases, including standard silica (B1680970), C18, and specialized polar-embedded or phenyl-hexyl columns in HPLC, or the wide range of columns available for SFC.
A hypothetical SFC method for the purity analysis of this compound is outlined in the table below.
| Parameter | Condition | Rationale |
| Technique | Supercritical Fluid Chromatography (SFC) | Provides fast and efficient separation with reduced solvent usage. selvita.com |
| Column | Achiral, e.g., Diol or Amino phase (250 x 4.6 mm, 5 µm) | Stationary phase chosen for good interaction with the amine functional groups. |
| Mobile Phase | Supercritical CO₂ with an Ethanol/Methanol gradient | CO₂ is the primary mobile phase; an alcohol modifier is used to elute the polar amine. |
| Gradient | 5% to 40% modifier over 5 minutes | A gradient ensures the elution of impurities with a wide range of polarities. |
| Flow Rate | 3.0 mL/min | Typical flow rate for analytical SFC, allowing for rapid analysis. researchgate.net |
| Backpressure | 150 bar | Maintains the CO₂ in a supercritical state. researchgate.net |
| Temperature | 40 °C | Optimizes viscosity and solvating power of the mobile phase. researchgate.net |
| Detection | UV at 254 nm and Mass Spectrometry (MS) | UV detection for quantification and MS for identification of the main peak and any impurities. researchgate.net |
Potentiometric and Spectrophotometric pKa Determination of the Amine Centers in Aqueous and Non-Aqueous Media
The acid dissociation constant (pKa) is a critical physicochemical parameter that describes the ionization state of a molecule at a given pH. ijper.org For this compound, which possesses two basic nitrogen centers, determining the respective pKa values is essential for understanding its behavior in different environments. The two amine centers are:
N1-tertiary amine: An N-aryl alkylamine integrated into the indoline ring. Its basicity is reduced by the electron-withdrawing effect of the adjacent aromatic ring.
Primary amine: An alkylamine at the terminus of the propyl chain. It is expected to be more basic than the indoline nitrogen, with a pKa value typical for primary alkylamines.
Both potentiometric and spectrophotometric methods are classical, accurate techniques used for pKa determination. researchgate.netneu.edu.tr
Potentiometric Titration: This is a high-precision method where the compound, dissolved in a suitable solvent (often a water-cosolvent mixture), is titrated with a standardized acid solution. psu.edu A pH electrode monitors the change in pH as a function of the volume of titrant added. dergipark.org.tr The resulting titration curve will show two distinct inflection points, corresponding to the protonation of the two separate amine groups. The pKa value for each amine is determined from the pH at the half-equivalence point for each step. dergipark.org.tr
Spectrophotometric Titration: This method is ideal for compounds that possess a chromophore whose UV-Vis absorption spectrum changes upon protonation. psu.edu The indoline moiety in this compound serves as such a chromophore. The analysis involves recording UV-Vis spectra of the compound in a series of buffer solutions with precisely known pH values. ijper.org As the pH changes, the equilibrium between the neutral, singly-protonated, and doubly-protonated species shifts, causing changes in the absorption spectrum. By analyzing the absorbance at a specific wavelength versus pH, the pKa values can be calculated using the Henderson-Hasselbalch equation. neu.edu.tr This method can be particularly useful for samples that are not highly pure or are available only in small quantities. researchgate.net
The expected pKa values and a summary of the determination methods are presented below.
| Method | Principle | Expected pKa (Primary Amine) | Expected pKa (Tertiary Indoline Amine) | Notes |
| Potentiometric Titration | Measures the change in pH of a solution upon addition of a titrant. pKa is the pH at the half-equivalence point. dergipark.org.tr | ~10 - 11 | ~4 - 5 | Provides two distinct equivalence points corresponding to each amine. Requires a pure sample. psu.edu |
| Spectrophotometric Titration | Measures the change in UV-Vis absorbance as a function of pH. ijper.org | Not directly determined unless protonation causes a spectral shift. | ~4 - 5 | Primarily sensitive to the protonation of the indoline nitrogen due to its proximity to the chromophore. |
Theoretical and Computational Chemistry Investigations of 3 5 Methylindolin 1 Yl Propan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-(5-Methylindolin-1-yl)propan-1-amine , these methods could provide deep insights into its geometry, stability, and spectroscopic characteristics.
A DFT study would be the primary approach to explore the conformational landscape of This compound . The molecule possesses significant flexibility, primarily around the C-C and C-N single bonds of the propanamine side chain and the puckering of the five-membered ring of the indoline (B122111) core.
A typical investigation would involve:
Conformational Search: Systematically rotating the dihedral angles of the propanamine chain to identify all potential low-energy conformers.
Geometry Optimization: Each identified conformer would be fully optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) to find its minimum energy structure.
Energy Calculation: Single-point energy calculations with a higher level of theory or a larger basis set would be performed on the optimized geometries to refine the relative energies of the conformers.
The results would be presented in a potential energy surface map or a table listing the relative energies (ΔE) and Boltzmann populations of the stable isomers at a given temperature. This data is crucial for understanding which conformations are most likely to exist and participate in chemical reactions or intermolecular interactions.
Table 5.1.1: Hypothetical Relative Energies of Conformational Isomers of this compound This table is illustrative and not based on experimental or calculated data.
| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 | 0.00 | 45.2 |
| Conf-2 | 0.50 | 20.9 |
| Conf-3 | 1.10 | 8.5 |
| Conf-4 | 1.80 | 3.1 |
DFT is a powerful tool for predicting spectroscopic data, which can be used to validate experimental findings or to aid in structural elucidation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These calculations, often performed in a simulated solvent environment using a model like the Polarizable Continuum Model (PCM), would predict the chemical shift for each unique proton and carbon atom in the molecule. Comparing these theoretical shifts with experimental data helps confirm the molecular structure and assign spectral peaks.
Vibrational Frequencies: Calculation of the harmonic vibrational frequencies (infrared and Raman spectra) is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, C-H stretch, ring deformations). These calculated frequencies are often scaled by an empirical factor to better match experimental values.
Table 5.1.2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups This table is illustrative and not based on experimental or calculated data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| N-H Stretch (amine) | 3550 | 3410 |
| Aromatic C-H Stretch | 3150 | 3025 |
| Aliphatic C-H Stretch | 3010 | 2890 |
| C-N Stretch (indoline) | 1380 | 1325 |
Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior
While quantum mechanics is ideal for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. An MD simulation of This compound in a solvent, such as water, would reveal:
Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar amine group and the nonpolar methylindoline core. Radial distribution functions (RDFs) would be calculated to quantify the probability of finding a solvent molecule at a certain distance from specific atoms of the solute.
Dynamic Properties: The simulation would track the molecule's conformational changes over time (e.g., nanoseconds to microseconds), providing insight into its flexibility and the timescales of transitions between different conformational states.
Hydrogen Bonding: Analysis of the MD trajectory would quantify the dynamics of hydrogen bond formation and breakage between the amine group and surrounding water molecules.
In Silico Prediction of Reactivity and Reaction Pathways for this compound
Computational methods can predict a molecule's reactivity without the need for laboratory experiments. For This compound , this would involve:
Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution on the molecule's surface. This map would highlight the nucleophilic (electron-rich) regions, such as the lone pair on the primary amine's nitrogen, and electrophilic (electron-poor) regions, providing a guide to where the molecule is most likely to react.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be conducted. The energy and location of the HOMO indicate the site of nucleophilic attack (electron donation), while the LUMO indicates the site of electrophilic attack (electron acceptance). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Reaction Pathway Modeling: For a specific reaction, such as N-alkylation or N-acylation at the primary amine, DFT could be used to model the entire reaction coordinate. This involves locating the transition state structure and calculating the activation energy barrier, providing a quantitative prediction of the reaction's feasibility and rate.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters (Excluding Biological)
QSPR studies establish a mathematical relationship between a molecule's structure and its physicochemical properties. While a QSPR model requires a dataset of multiple, related compounds, we can describe the descriptors that would be calculated for This compound as an input for such a model. These descriptors fall into several categories:
Topological Descriptors: Based on the 2D graph of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).
Geometric Descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).
Electronic Descriptors: Related to the electronic structure (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies).
Physicochemical Descriptors: Calculated properties like the logarithm of the partition coefficient (logP) and topological polar surface area (TPSA), which are important for solubility and permeability.
A QSPR model could then be built to predict properties like boiling point, viscosity, or refractive index for a series of related indoline derivatives.
Exploration of Intermolecular Interactions with Non-Biological Substrates or Surfaces
The interaction of This compound with materials or surfaces can be modeled computationally. For instance, its adsorption onto a metallic (e.g., copper) or silica (B1680970) surface could be investigated for applications in materials science or chromatography.
This research would typically involve:
Building the System: Constructing a model of the surface (e.g., a slab of silica) and placing the molecule near it.
Docking or MD Simulations: Performing molecular docking or MD simulations to find the preferred binding orientation and calculate the interaction energy.
Interaction Analysis: Decomposing the interaction energy into its components (e.g., van der Waals forces, electrostatic interactions, hydrogen bonds). The primary amine and the aromatic indoline ring would be key sites for interaction, capable of forming hydrogen bonds and π-stacking or π-cation interactions, respectively.
Exploratory Research into Non Biological Applications and Future Directions for 3 5 Methylindolin 1 Yl Propan 1 Amine
Utilization of 3-(5-Methylindolin-1-yl)propan-1-amine as a Versatile Synthetic Building Block
The structure of this compound, featuring a reactive primary amine and a modifiable indoline (B122111) ring, positions it as a valuable building block in synthetic chemistry. researchgate.net The N-H group of the indoline can undergo substitution, and the aromatic ring can be further functionalized, offering multiple points for molecular elaboration. organic-chemistry.orgnih.gov
The bifunctional nature of this compound makes it a promising monomer for the synthesis of advanced organic materials. Indole-based polymers are known for their high thermal stability, photoluminescence, and electroactivity. rsc.org Catalyst-free polycondensation reactions of indole (B1671886) derivatives with difluoro monomers have been shown to produce high molecular weight polymers with well-defined structures. rsc.orgrsc.org Given that this compound contains a secondary amine within its indoline ring and a primary amine on the propyl chain, it could potentially be used to create novel poly(N-arylene diindolylmethane)s or other functional polymers. rsc.org
In the realm of dendrimers, poly(propylene imine) (PPI) dendrimers, which are built from propylamine (B44156) spacer moieties, are well-established nanocarriers with applications in material science and drug delivery. nih.govbiorxiv.org These are typically synthesized via a divergent approach involving the Michael addition of acrylonitrile (B1666552) followed by hydrogenation. biorxiv.org The primary amine of this compound could serve as a surface group in dendrimer construction, while the indoline core could be exploited to create dendrimers with unique properties. For example, poly(amidoamine) (PAMAM) dendrimers, another major class of these hyperbranched polymers, could potentially incorporate this compound to modulate their characteristics. researchgate.netarchivepp.com
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Potential Role of this compound | Resulting Polymer Characteristics |
| Poly(N-arylene diindolylmethane)s | Monomer in nucleophilic substitution polycondensation | High thermal stability, solid-state fluorescence, electroactivity rsc.orgrsc.org |
| Poly(propylene imine) (PPI) Dendrimers | Surface modification group or part of the dendritic wedge | Modified surface functionality, potential for new catalytic or encapsulation properties nih.govbiorxiv.org |
| Poly(amidoamine) (PAMAM) Dendrimers | Functionalization of the dendrimer periphery | Altered solubility, reactivity, and potential for targeted applications researchgate.netarchivepp.com |
The two nitrogen atoms in this compound—the tertiary amine of the indoline ring and the primary amine of the propyl chain—can act as a bidentate N,N'-donor ligand for a variety of metal centers. Bidentate nitrogen-donor ligands are crucial in coordination chemistry and are widely used in the synthesis of transition metal catalysts. alfachemic.com The resulting metal complexes often exhibit high catalytic activity and selectivity in organic transformations. alfachemic.com
Ruthenium complexes bearing bidentate donor-functionalized N-heterocyclic carbene (NHC) ligands, for example, are effective catalysts for transfer hydrogenation reactions. nih.gov While the subject compound is not an NHC, the principle of a bidentate nitrogen ligand stabilizing a metal center is analogous. The flexible propyl chain allows for the formation of a stable five- or six-membered chelate ring with a metal ion, a common feature in effective catalysts. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be tuned by modifying the substituents on the indoline ring. researchgate.net Lanthanide amido complexes supported by bis(indolyl) ligands have demonstrated high catalytic activity in hydrophosphonylation reactions, suggesting that indoline-based ligands can be effective in various catalytic systems. nih.gov
Table 2: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand
| Metal Center | Potential Catalytic Reaction | Rationale |
| Ruthenium(II) | Transfer Hydrogenation of Ketones | Bidentate nitrogen ligands are known to form active Ru(II) catalysts for this transformation. nih.gov |
| Palladium(II) | Carbonylation Reactions | Bidentate nitrogen-donor ligands can form effective palladium coordination complexes for carbonylation. alfachemic.com |
| Iron(III) | N-Alkylation of Amines | Iron catalysts are used for N-alkylation, and the ligand could influence selectivity and efficiency. nih.gov |
| Lanthanides | Hydrophosphonylation | Indole-based ligands have been successfully used in lanthanide-catalyzed C-P bond formation. nih.gov |
Development of this compound as a Chemical Probe or Reagent in Analytical Chemistry
The structural features of this compound also suggest its potential utility in analytical chemistry. The indole scaffold is inherently fluorescent, and its photophysical properties can be sensitive to the local environment, making indole derivatives excellent candidates for fluorescent chemosensors. rsc.org
The primary amine group is a reactive handle for derivatization. Numerous reagents have been developed for the sensitive detection and quantification of primary amines in various analytical methods, including HPLC and capillary electrophoresis. google.comthermofisher.com For instance, reagents like fluorescamine (B152294) or dansyl chloride react with primary amines to yield highly fluorescent products. thermofisher.com Conversely, this compound itself could be developed into a derivatizing agent or a fluorescent probe. The indoline moiety can act as a fluorophore, and its interaction with analytes could lead to a measurable change in its fluorescence signal. Indole-based fluorescent probes have been successfully developed for imaging RNA in living cells, demonstrating the versatility of this scaffold in creating analytical tools. nih.govresearchgate.netelsevierpure.com The primary amine could be functionalized to introduce specific recognition elements for target analytes.
Applications in Supramolecular Chemistry (e.g., Host-Guest Interactions, Self-Assembly)
Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. The structure of this compound contains several features that could be exploited in this field. The aromatic indoline ring can participate in π-π stacking interactions, a key driving force in the self-assembly of many organic molecules. rsc.org The primary amino group can form hydrogen bonds and can be protonated to engage in electrostatic interactions.
These properties suggest that this compound could be a component in host-guest systems or a building block for self-assembled materials. For example, it could be incorporated into larger macrocyclic hosts or used to functionalize surfaces to control their interaction with guest molecules. The self-assembly of peptides containing aromatic residues like phenylalanine into structures such as microtubes is well-documented, often driven by a combination of hydrogen bonding and π-stacking. nih.gov Analogously, under appropriate conditions (e.g., pH, concentration), this compound or its derivatives could potentially self-assemble into ordered nanostructures.
Identification of Research Gaps and Opportunities for Further Academic Inquiry
The current scientific literature reveals a significant research gap concerning the non-biological applications of this compound. While the potential applications discussed above are inferred from the known chemistry of its constituent functional groups, there is a lack of studies that specifically investigate this compound.
Key Research Gaps and Opportunities:
Polymer Chemistry: Systematic studies on the polymerization of this compound with various co-monomers are needed to explore the properties of the resulting polymers. Their thermal, optical, and electronic characteristics remain uninvestigated.
Organometallic Catalysis: The synthesis and characterization of metal complexes with this compound as a ligand have not been reported. Investigating their catalytic activity in reactions like hydrogenation, cross-coupling, or polymerization would be a fruitful area of research.
Analytical Probe Development: Research is needed to characterize the photophysical properties of this compound and its derivatives. Studies on its potential as a fluorescent probe for detecting metal ions, anions, or small molecules are warranted.
Supramolecular Assembly: The self-assembly behavior of this compound under different conditions has not been explored. Investigating its ability to form gels, liquid crystals, or other ordered structures could lead to new materials.
Outlook on the Potential of this compound in Emerging Chemical Technologies
Looking forward, this compound holds promise in several areas of emerging chemical technology. The indole scaffold is a key component in many organic electronic materials, and polymers derived from this compound could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. rsc.org
In the field of "green chemistry," the use of this compound as a ligand in iron-catalyzed reactions could contribute to the development of more sustainable catalytic processes, as iron is an abundant and non-toxic metal. nih.gov Furthermore, its potential as a building block for dendrimers could lead to the creation of novel nanocarriers for catalysts or materials for water purification and other environmental applications. nih.govbiorxiv.org
The development of new analytical tools is crucial for advancements in various scientific disciplines. If developed into a selective and sensitive fluorescent probe, this compound could be used in environmental monitoring, industrial process control, or biomedical diagnostics. rsc.org The unique combination of a rigid, aromatic indoline core and a flexible, reactive propylamine chain makes this compound a molecule with untapped potential, inviting further exploration across a range of chemical sciences.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(5-Methylindolin-1-yl)propan-1-amine?
- Methodology :
- Indole Core Synthesis : Use the Fischer indole synthesis , where phenylhydrazine reacts with a ketone/aldehyde under acidic conditions to form the indoline scaffold. Adjust substituents by introducing methyl groups at position 5 via alkylation or direct substitution .
- Amine Side-Chain Attachment : Employ a Mannich reaction to introduce the propan-1-amine group, using formaldehyde and a secondary amine under controlled pH (e.g., acetic acid). Optimize reaction conditions (solvent: THF/DMF, 60–80°C) to enhance yield .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for final product isolation.
Q. How can the crystal structure of this compound be resolved experimentally?
- Methodology :
- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) with synchrotron radiation or a laboratory diffractometer. Ensure crystal quality by slow evaporation from a solvent like methanol.
- Structure Refinement : Use SHELX (e.g., SHELXL) for refinement. Input .hkl intensity files and initial atomic coordinates. Apply restraints for disordered regions and validate with R-factors (<5% for high-resolution data) .
- Validation : Cross-check with CCDC databases and software like PLATON for symmetry errors or twinning.
Advanced Research Questions
Q. What computational strategies are effective for analyzing electronic properties and reactivity of this compound?
- Methodology :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP), electron localization function (ELF), and Fukui indices. Map ESP onto van der Waals surfaces to identify nucleophilic/electrophilic sites .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level. Compute HOMO-LUMO gaps and charge distribution to predict reaction pathways (e.g., amine protonation or indole ring halogenation).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) using GROMACS to study solubility and aggregation behavior.
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity of this compound?
- Methodology :
- Analog Synthesis : Prepare derivatives with modifications to the indoline methyl group (e.g., 5-fluoro, 5-chloro) or amine chain length. Use parallel synthesis for high-throughput screening .
- Biological Assays : Test analogs for receptor binding (e.g., serotonin receptors) via radioligand displacement assays (³H-LSD for 5-HT₂A). Measure IC₅₀ values and correlate with substituent electronic properties (Hammett constants) .
- Data Analysis : Apply QSAR models using descriptors like logP, polar surface area, and steric parameters. Validate with leave-one-out cross-validation (R² >0.8).
Q. What experimental approaches are suitable for studying target receptor interactions, such as with neurotransmitter systems?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-ketanserin for 5-HT₂A) in competition assays. Incubate with HEK293 cells expressing cloned receptors. Quantify binding affinity (Kᵢ) via Scatchard plots .
- Mutagenesis Studies : Perform site-directed mutagenesis on receptor binding pockets (e.g., Asp155 in 5-HT₂A). Compare compound affinity between wild-type and mutant receptors to identify critical residues .
- In Vivo Microdialysis : Administer compound to rodent models and measure extracellular neurotransmitter levels (e.g., serotonin) in the prefrontal cortex via HPLC.
Q. How can this compound be adapted for imaging applications, such as in neurodegenerative disease research?
- Methodology :
- Radiolabeling : Synthesize a fluorine-18 or carbon-11 derivative (e.g., ¹⁸F-3-(5-Methylindolin-1-yl)propan-1-amine) using prosthetic groups like tetrazines for bioorthogonal click chemistry. Optimize specific activity (>1 Ci/μmol) .
- Pretargeting Strategies : Inject a trans-cyclooctene (TCO)-conjugated antibody targeting Aβ plaques in Alzheimer’s models. Follow with radiolabeled compound for in vivo PET imaging. Compare brain uptake and clearance rates .
- Image Analysis : Use AMIDE or PMOD software for quantification. Correlate standardized uptake values (SUVs) with ex vivo autoradiography.
Contradictions and Limitations
- Synthetic Yield Variability : Fischer indole synthesis may yield <50% for sterically hindered substrates; microwave-assisted synthesis can improve efficiency .
- Radiotracer Stability : ¹⁸F-labeled derivatives may exhibit rapid defluorination in vivo, requiring co-administration of stabilizers like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
